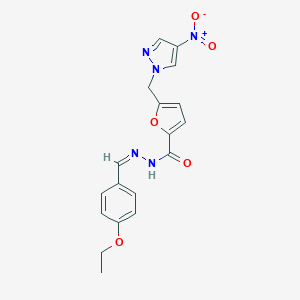
N'-(4-ethoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-ethoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide is a complex organic compound that features a combination of aromatic, pyrazole, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-ethoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide typically involves a multi-step process:
Formation of the hydrazide: This step involves the reaction of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 4-ethoxybenzaldehyde under reflux conditions in the presence of an acid catalyst to form the final product.
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and solvents.
Types of Reactions:
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products:
Reduction of the nitro group: Amino derivatives.
Substitution reactions: Various substituted derivatives depending on the reagents used.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Antimicrobial Agents: Potential use in the development of new antimicrobial drugs due to its unique structure.
Anti-inflammatory Agents: Research into its potential as an anti-inflammatory compound.
Industry:
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-(4-ethoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets through its functional groups:
Nitro group: Can participate in redox reactions, affecting cellular oxidative stress.
Pyrazole ring: Known to interact with enzymes and receptors, potentially modulating biological pathways.
Furan ring: May contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
- N’-(4-methoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide
- N’-(4-chlorobenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide
Comparison:
- Structural Differences: The presence of different substituents on the benzylidene group (e.g., ethoxy, methoxy, chloro) can significantly alter the compound’s physical and chemical properties.
- Reactivity: The different substituents can affect the compound’s reactivity in various chemical reactions.
- Biological Activity: Variations in substituents can lead to differences in biological activity and specificity for molecular targets.
N’-(4-ethoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide stands out due to its unique combination of functional groups, which may confer distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C18H17N5O5 |
|---|---|
Molecular Weight |
383.4g/mol |
IUPAC Name |
N-[(Z)-(4-ethoxyphenyl)methylideneamino]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H17N5O5/c1-2-27-15-5-3-13(4-6-15)9-19-21-18(24)17-8-7-16(28-17)12-22-11-14(10-20-22)23(25)26/h3-11H,2,12H2,1H3,(H,21,24)/b19-9- |
InChI Key |
DWAWAUXASPMDQG-OCKHKDLRSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B450489.png)
![Propyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B450494.png)
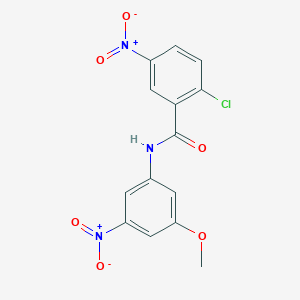
![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-phenoxyacetamide](/img/structure/B450497.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-4-nitrobenzohydrazide](/img/structure/B450498.png)
![N-[1-(4-ethylphenyl)ethyl]-4-fluorobenzamide](/img/structure/B450500.png)

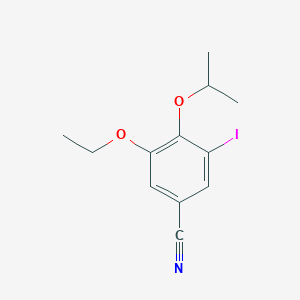
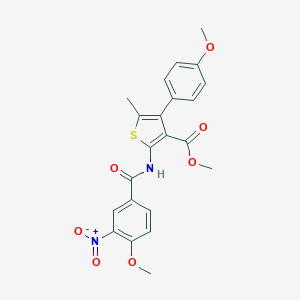
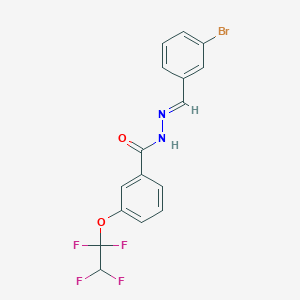
![[2-(2-{[2-(2-NITRILOETHOXY)PHENYL]METHYLENE}CARBOHYDRAZONOYL)PHENOXY]METHYL CYANIDE](/img/structure/B450507.png)
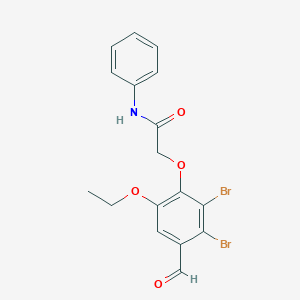
![Ethyl 4-(2-chlorophenyl)-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B450512.png)
![4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-[(3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B450513.png)
